N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential
- A study described a synthetic protocol for creating indolyl-4H-chromene-3-carboxamides, which showed significant antioxidant and antibacterial activities. This synthesis involved a reaction between salicylaldehydes, substituted acetoacetanilides, and indoles, indicating the versatility of the chromene system in medicinal chemistry (Subbareddy & Sumathi, 2017).
- Another research focused on the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as an inhibitor of the Met kinase superfamily, demonstrating the potential therapeutic applications of such compounds (Schroeder et al., 2009).
Antimicrobial and Antioxidant Properties
- Research on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors highlights the role of such compounds in addressing neurological conditions like Alzheimer's disease (Contreras et al., 2001).
- A study on the synthesis and properties of novel poly(coumarin-amide)s, which include 2-oxo-2H-chromene-3-carboxylic acid derivatives, reveals their potential application in materials science, particularly due to their photosensitive properties (Nechifor, 2009).
Inhibition of Enzyme Activity
- N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, indicating the use of related compounds in treating prostate cancer (Linton et al., 2011).
Cancer Research Applications
- Docking studies on 5H-Chromeno[4,3-b]Pyridin-5-One derivatives for breast cancer demonstrate the role of similar compounds in oncological research, highlighting their potential as therapeutic agents (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Miscellaneous Applications
- A paper discussing the synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring indicates the broad scope of such compounds in both medicinal chemistry and biological studies (Ramaganesh, Bodke, & Venkatesh, 2010).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural features, it may potentially interact with pathways involving pyridazine or piperidine moieties .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Eigenschaften
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-12-14-30(15-13-17)25-11-10-21(28-29-25)18-6-8-19(9-7-18)27-26(32)24-16-22(31)20-4-2-3-5-23(20)33-24/h2-11,16-17H,12-15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYCPRNLJANDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.